molecular formula C13H18N2O3 B2617281 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone CAS No. 478259-81-3

1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone

Cat. No. B2617281
M. Wt: 250.298
InChI Key: BFLGRDDYHAAZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone” is a synthetic compound used in various scientific experiments1. Its unique structure allows for potential applications in drug discovery, organic synthesis, and material science21. The molecular formula of this compound is C13H18N2O3 and it has a molecular weight of 250.2981.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyrroles, a class of compounds to which our compound belongs, can be achieved through several methods, including the Paal-Knorr Pyrrole Synthesis3. This method involves the condensation of amines with 2,5-dimethoxytetrahydrofuran3.



Molecular Structure Analysis

The molecular structure of “1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone” is not directly provided in the search results. However, the molecular formula C13H18N2O3 suggests that it contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms1.



Chemical Reactions Analysis

The specific chemical reactions involving “1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone” are not detailed in the search results. However, similar compounds are known to participate in a variety of chemical reactions, often involving the formation or breaking of bonds within the molecule4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone” are not provided in the search results. However, similar compounds’ properties can be influenced by factors such as molecular structure, polarity, and functional groups present in the molecule1.


Safety And Hazards

The safety and hazards associated with “1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.


Future Directions

The future directions for “1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone” are not specified in the search results. However, given its potential applications in drug discovery, organic synthesis, and material science21, there could be ongoing research to explore its properties and applications further.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-3-12(16)10-8-11(14-9-10)13(17)15-4-6-18-7-5-15/h8-9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLGRDDYHAAZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.